Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate
Description
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
InChI |
InChI=1S/C13H22N2O4/c1-6-10(11(16)18-5)15(9-7-8-14)12(17)19-13(2,3)4/h10H,6-7,9H2,1-5H3 |
InChI Key |
BSQRZDJGLVDZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Group
- Starting from 2-amino butanoic acid or its derivatives, the amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- Typical solvents include dichloromethane or acetone.
- Reaction conditions: room temperature to mild cooling (0–25 °C), reaction time 1–3 hours.
- This step yields Boc-protected amino acid intermediates.
Introduction of 2-Cyanoethyl Group
- The 2-cyanoethyl moiety can be introduced via nucleophilic substitution using 2-bromoacetonitrile or 2-chloroacetonitrile on the Boc-protected amino intermediate.
- Alternatively, amidation or Michael addition reactions with acrylonitrile derivatives are possible.
- Reaction conditions: polar aprotic solvents (e.g., DMF), base (e.g., sodium hydride or potassium carbonate), temperature 0–50 °C.
- This step requires careful control to avoid side reactions and racemization.
Esterification to Methyl Ester
- The carboxylic acid group is esterified to the methyl ester using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, methylation can be achieved by reaction with diazomethane or methyl iodide under basic conditions.
- Typical reaction conditions: reflux in methanol, 65–75 °C, 3–8 hours.
- Purification by distillation or column chromatography follows.
Specific Literature and Patent-Based Methods
- The esterification method from CN104341295A patent, although focused on methyl butyrate, provides a robust protocol for methyl ester formation under acid catalysis and reflux, applicable to amino acid derivatives.
- The Boc protection and amide coupling procedures described in WO2016046843A1 for related amino acid esters demonstrate effective Boc protection and subsequent coupling steps under mild conditions with high stereochemical retention.
Purification and Characterization
- After synthesis, the crude product is typically purified by extraction, washing with aqueous acid/base solutions, drying over sodium sulfate, and vacuum distillation or recrystallization.
- Hexane or hexane/ethyl acetate mixtures are commonly used for recrystallization.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Boc protection temperature | 0–25 °C | To avoid side reactions |
| Boc protection time | 1–3 hours | Complete protection |
| Cyanoethylation solvent | DMF or similar | Polar aprotic to facilitate substitution |
| Cyanoethylation temperature | 25–50 °C | Mild heating to drive reaction |
| Cyanoethylation time | 2–4 hours | Sufficient for substitution |
| Esterification catalyst | H2SO4 or p-TsOH | Acid catalysis for ester formation |
| Esterification temperature | 65–75 °C | Reflux conditions |
| Esterification time | 3–8 hours | To achieve high conversion |
| Purification | Extraction, drying, distillation | Ensures high purity |
Research Notes and Considerations
- The stereochemistry at the amino acid center must be preserved; thus, reaction conditions are kept mild.
- Protection with Boc group is essential to prevent amino group participation in side reactions during cyanoethylation and esterification.
- The cyanoethyl group introduction can be sensitive to moisture and base strength; optimization is necessary.
- Purification steps are critical to remove unreacted starting materials and side products, especially in multi-step sequences.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. Recent advancements include catalytic methods using ionic liquids or HFIP (1,1,1,3,3,3-hexafluoroisopropanol) for chemoselective deprotection . For example:
-
Reaction :
-
Key Findings :
Cyanoethyl Group Transformations
The 2-cyanoethyl substituent undergoes nucleophilic addition or reduction:
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the cyano group to a primary amine:
-
Applications :
Nucleophilic Substitution
In alkaline media, the cyanoethyl group participates in SN2 reactions with thiols or amines:
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
Base-Promoted Saponification
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate primarily involves the protection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-Methyl 2-((tert-Butoxycarbonyl)amino)butanoate (CAS 93267-05-1)
- Molecular Formula: C9H17NO4
- Key Features: Shares the Boc-protected amino group and methyl ester backbone but lacks the 2-cyanoethyl substituent.
- Comparison: The absence of the cyanoethyl group reduces steric hindrance and alters electronic properties, making it more suitable for standard peptide coupling reactions. The similarity score of 0.89 indicates structural proximity, yet the missing cyanoethyl limits its utility in reactions requiring nitrile-mediated stabilization or click chemistry .
Methyl 2-(Ethylamino)butanoate Hydrochloride (CID 60786868)
- Molecular Formula: C7H15NO2
- Key Features: Features an ethylamino group instead of the Boc-protected cyanoethylamino moiety, with a hydrochloride salt form.
- Comparison: The protonated ethylamino group enhances water solubility, favoring pharmaceutical crystallization processes. However, the lack of Boc protection limits its use in multi-step syntheses where amine protection is critical .
(R)-Methyl 2-(Cyclopentylamino)butanoate (CAS 755039-52-2)
- Molecular Formula: C10H19NO2
- Key Features: Substitutes the Boc-cyanoethyl group with a cyclopentylamino moiety and adopts an R-configuration.
Ethyl 2-Cyano-2-ethylbutanoate (CAS 1619-56-3)
- Molecular Formula: C9H15NO2
- Key Features: Contains a cyano group and ethyl ester but lacks the Boc-protected amino functionality.
- Comparison: The ethyl ester may slow hydrolysis compared to the methyl ester in the target compound.
Methyl 2-Amino-4-[(2-methylbutan-2-yl)amino]butanoate (CAS 2137507-37-8)
- Molecular Formula : C10H22N2O2
- Comparison: The dual amino groups enable diverse hydrogen-bonding interactions, useful in coordination chemistry. However, the absence of protective groups limits its stability in acidic or oxidative environments .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | Applications |
|---|---|---|---|---|---|
| Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate | N/A | C11H19N2O4 | 259.28 | Boc-protected amino, 2-cyanoethyl, methyl ester | Peptide synthesis, nitrile chemistry |
| (S)-Methyl 2-((Boc)amino)butanoate | 93267-05-1 | C9H17NO4 | 215.24 | Boc-amino, no cyanoethyl | Standard peptide coupling |
| Methyl 2-(Ethylamino)butanoate HCl | 60786868 | C7H15NO2 | 169.20 | Ethylamino, hydrochloride salt | Pharmaceutical intermediates |
| (R)-Methyl 2-(Cyclopentylamino)butanoate | 755039-52-2 | C10H19NO2 | 185.26 | Cyclopentylamino, R-configuration | Enantioselective drug synthesis |
| Ethyl 2-Cyano-2-ethylbutanoate | 1619-56-3 | C9H15NO2 | 169.22 | Ethyl ester, cyano-ethyl substitution | Ester hydrolysis studies |
| Methyl 2-Amino-4-[(2-methylbutan-2-yl)amino]butanoate | 2137507-37-8 | C10H22N2O2 | 202.29 | Dual amino groups, branched alkyl | Coordination chemistry, ligand design |
Research Findings and Implications
- Reactivity: The Boc and cyanoethyl groups in the target compound enable sequential deprotection and functionalization, a feature absent in simpler analogs like Methyl 2-(ethylamino)butanoate HCl .
- Solubility and Stability: The hydrochloride salt form of Methyl 2-(ethylamino)butanoate offers superior aqueous solubility, whereas the Boc group in the target compound enhances stability during acidic reactions .
- Stereochemical Impact: The R-configuration in (R)-Methyl 2-(cyclopentylamino)butanoate underscores the importance of chirality in biological activity, suggesting similar considerations for the target compound’s stereoisomers .
Q & A
Q. What are the key steps and optimal conditions for synthesizing Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with the cyanoethyl moiety. For example, analogous procedures (e.g., Reference Example 90 in EP 4,374,877 A2) use tert-butoxycarbonyl-protected amino acids as starting materials. Reaction conditions often include:
- Coupling : Use of carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF.
- Deprotection : Controlled acidic conditions (e.g., TFA in DCM) to remove the Boc group without compromising the ester or nitrile functionalities.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
Monitoring reaction progress via TLC or LCMS (e.g., retention time ~0.52 minutes under SMD-TFA05 conditions) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR in DMSO-d6 can resolve signals for the Boc group (δ ~1.35–1.47 ppm, tert-butyl), ester methyl (δ ~3.84 ppm, singlet), and cyanoethyl protons (δ ~2.15–2.51 ppm). Anomalies in splitting patterns may indicate incomplete Boc deprotection or stereochemical impurities .
- LCMS : Confirm molecular weight (e.g., m/z 172.5 [M+H]<sup>+</sup> for similar intermediates) and purity (>95% by HPLC) .
- IR Spectroscopy : Peaks at ~1740 cm<sup>-1</sup> (ester C=O) and ~2250 cm<sup>-1</sup> (nitrile C≡N) validate functional groups .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on structural analogs like 2-methylbutanoic acid derivatives) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DCM) or decomposition products.
- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., cyanoethyl group degradation) while maintaining solubility.
- Catalyst Screening : Test alternatives to carbodiimides, such as HOBt/EDC mixtures, to enhance coupling efficiency.
- Temperature Control : Maintain temperatures below 25°C during Boc deprotection to prevent ester hydrolysis. Pilot studies using Design of Experiments (DoE) can identify critical parameters .
Q. How to address discrepancies in NMR data for stereoisomeric impurities?
- Methodological Answer :
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation around the Boc group).
- X-ray Crystallography : Resolve ambiguous stereochemistry if crystals are obtainable.
Contradictions in δ values may arise from solvent polarity or residual acidic protons; deuterated solvents and degassing are recommended .
Q. What strategies ensure the compound’s stability under long-term storage?
- Methodological Answer :
- Lyophilization : Convert to a stable lyophilized powder if the compound is hygroscopic.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC for hydrolysis products (e.g., free carboxylic acid or cyanoethylamine).
- Additives : Include desiccants (e.g., molecular sieves) in storage vials to minimize moisture ingress .
Q. How to analyze byproducts formed during Boc deprotection?
- Methodological Answer :
- LCMS/MS Fragmentation : Identify masses corresponding to tert-butyl cations (m/z 57) or truncated intermediates.
- Isolation via Prep-HPLC : Collect fractions of byproducts for structural elucidation (e.g., tert-butanol adducts).
- Kinetic Studies : Monitor deprotection rates under varying TFA concentrations to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
